Technical Whitepaper: Safety, Synthesis, and Handling of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
Technical Whitepaper: Safety, Synthesis, and Handling of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemical Identity Resolution, Safety Data Sheet (SDS) Protocols, and Synthetic Methodologies
Executive Summary & Chemical Identity Resolution
A critical first step in pharmaceutical procurement, safety compliance, and process chemistry is the rigorous validation of chemical identifiers. In standard literature and supplier databases, there is a documented nomenclature and CAS registry discrepancy regarding the target compound.
This whitepaper explicitly resolves this mismatch:
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CAS 171178-45-9 (and related 171178-45-3): Corresponds to 5-[N-(tert-Butoxycarbonyl)amino]-2-chloropyridine (also known as tert-Butyl (6-chloropyridin-3-yl)carbamate), a pyridine derivative used as a distinct organic building block[1][2].
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CAS 171887-03-9: Corresponds to N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide , a pyrimidine derivative. This is the highly sought-after active pharmaceutical ingredient (API) intermediate used in the synthesis of Abacavir , a nucleoside reverse transcriptase inhibitor (NRTI) for HIV-1 treatment[3][4].
Because drug development professionals searching for "N-(4,6-Dichloropyrimidin-2-yl)formamide" are actively targeting the Abacavir intermediate, this technical guide focuses on the verified safety, handling, and synthesis protocols for CAS 171887-03-9 .
Quantitative Chemical Data
| Property | Specification / Value |
| IUPAC Name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide[4] |
| CAS Registry Number | 171887-03-9[3] |
| Molecular Formula | C₅H₄Cl₂N₄O[4] |
| Molecular Weight | 207.01 g/mol [3] |
| Physical Form | White to pale reddish-yellow crystalline powder[5][6] |
| Melting Point | >251 ºC (Decomposition)[7] |
| Primary Application | Purine derivative synthesis; Abacavir API intermediate[3][6] |
Comprehensive Safety Data Sheet (SDS) & Hazard Mitigation
To ensure a self-validating safety system, laboratory protocols must move beyond simply listing hazards to understanding the causality behind the required personal protective equipment (PPE) and engineering controls.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is classified under several critical hazard categories due to its reactive pyrimidine core and halogenated structure[4][8]:
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Acute Tox. 4 (Oral) - H302: Harmful if swallowed.
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Skin Irrit. 2 - H315: Causes skin irritation[8].
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Skin Sens. 1 - H317: May cause an allergic skin reaction. The electrophilic nature of the dichloro-pyrimidine ring can lead to haptenation with skin proteins, triggering sensitization[4].
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Eye Dam. 1 - H318: Causes serious eye damage. The compound can cause irreversible corneal damage upon contact[4][8].
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Aquatic Chronic 3 - H412: Harmful to aquatic life with long-lasting effects[4].
Engineering Controls & PPE (Self-Validating Protocol)
Because the compound is a fine powder that decomposes at high temperatures (>251 ºC)[7], dust generation is the primary vector for exposure.
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Ventilation: Install a closed system or local exhaust ventilation (LEV) to prevent the dispersion of dust[8].
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Eye Protection: Standard safety glasses are insufficient due to the H318 (Eye Dam. 1) classification. Chemical splash goggles paired with a full face shield must be worn[8][9].
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Dermal Protection: Wear impervious clothing and gloves that satisfy EU Directive 89/686/EEC and EN 374 standards. Gloves must be inspected prior to use and removed using a technique that avoids touching the outer surface[9].
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Respiratory Protection: If the LEV fails or during bulk transfer, a particulate respirator (e.g., N95 or P3 filter) is mandatory to mitigate inhalation risks[8][9].
Emergency First Aid Measures
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Ocular Exposure: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Causality: Immediate dilution is required to prevent the halogenated pyrimidine from causing permanent tissue necrosis. Seek immediate medical attention[8][9].
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Dermal Exposure: Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice[8][9].
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Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, administer artificial respiration[8][9].
Fig 1: GHS hazard classification and required PPE mitigation strategy for handling the API.
Synthetic Methodology & Mechanistic Causality
The industrial synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a highly controlled, multi-step sequence. The protocol relies on the cyclization of an aminomalonic ester, followed by targeted chlorination and formylation[10][11].
Step-by-Step Experimental Workflow
Step 1: Pyrimidine Ring Formation (Cyclization)
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Procedure: React an aminomalonic ester (where the alkyl group is C₁-C₆) with guanidine (or a guanidine salt) in the presence of a base[10].
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Mechanistic Insight: The base deprotonates the guanidine, allowing it to act as a bis-nucleophile. It attacks the two ester carbonyls of the aminomalonic ester, cyclizing to form the intermediate 2,5-diamino-4,6-dihydroxypyrimidine [10][11].
Step 2: Vilsmeier-Type Chlorination
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Procedure: The dihydroxy intermediate is chlorinated using a chlorinating agent (such as POCl₃) in the presence of an amide (e.g., a Vilsmeier-Haack type reagent) to produce a 4,6-dichloropyrimidine intermediate[10].
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Mechanistic Insight: Why use an amide during chlorination? Direct chlorination of electron-rich pyrimidines can lead to degradation or uncontrolled side reactions. The amide reacts with POCl₃ to form a highly electrophilic chloroiminium ion (Vilsmeier reagent). This intermediate selectively activates the hydroxyl groups as leaving groups, ensuring clean conversion to the 4,6-dichloro derivative without destroying the sensitive 2,5-diamino functionalities[10][11].
Step 3: Selective N-Formylation
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Procedure: The resulting 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid (specifically formic acid)[10].
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Mechanistic Insight: The formylation specifically targets the 5-amino group. This step is critical because the formamide moiety acts as a pre-organized functional group that will later participate in the cyclization to form the imidazole ring of the purine scaffold in Abacavir[3][10].
Fig 2: Step-by-step synthesis workflow of CAS 171887-03-9 via chlorination and formylation.
Application in Drug Development
In the realm of antiviral drug development, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is not an end-product but a highly engineered intermediate. It is specifically utilized in the synthesis of Abacavir , a potent NRTI[3].
The structural logic of this intermediate is elegant:
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The 2-Amino Group: Becomes the exocyclic amine of the final guanosine-like purine base.
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The 4-Chloro Group: Serves as an excellent leaving group for the nucleophilic aromatic substitution (S_NAr) by the chiral cyclopentenyl amine (the carbocyclic sugar mimic of Abacavir).
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The 5-Formamido Group: Provides the necessary carbon atom to close the 5-membered imidazole ring of the purine structure upon dehydration/cyclization[3][6].
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The 6-Chloro Group: Allows for later functionalization, specifically substitution with cyclopropylamine to complete the Abacavir API structure.
Understanding this structural causality allows process chemists to optimize reaction conditions, ensuring that impurities (such as unreacted dihydroxypyrimidines or over-chlorinated species) do not carry forward into the final API stream.
References
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Google Patents (US5744601A) . N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Retrieved from:[10][11]
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Apicule . N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS No: 171887-03-9) API Intermediate. Retrieved from:[Link][3]
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PubChem (National Institutes of Health) . N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | CID 10198177. Retrieved from:[Link][4][12]
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Molbase . N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 SDS. Retrieved from: [Link][9]
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Capot Chemical . 171887-03-9 | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide Specifications. Retrieved from: [Link][7]
Sources
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- 2. 171178-45-3|tert-Butyl (6-chloropyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. apicule.com [apicule.com]
- 4. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide | 171887-03-9 [sigmaaldrich.com]
- 6. N-(2-アミノ-4,6-ジクロロ-5-ピリミジニル)ホルムアミド 塩化物 | 171887-03-9 [m.chemicalbook.com]
- 7. 171887-03-9 | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide - Capot Chemical [capotchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9-Molbase [molbase.com]
- 10. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 11. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 12. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
